
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide inhibits HDAC, which leads to an increase in histone acetylation and changes in gene expression. This ultimately results in cell cycle arrest and apoptosis in cancer cells. HDAC inhibition has also been shown to enhance the immune response to cancer cells and to inhibit angiogenesis, which are additional mechanisms by which N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide may exert its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied for its potential as an anti-cancer agent, making it a well-characterized compound. However, like all inhibitors, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has limitations. It may have off-target effects, and its effects may be cell type-specific.
Direcciones Futuras
For N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide research include the development of more potent and selective HDAC inhibitors, the use of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide in combination with other drugs, and exploration of its potential in other disease areas.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclohexane with methylamine to produce N-methyl-1-cyanocyclohexylamine. This intermediate is then reacted with 2-methyl-octahydro-1H-indole-1-carboxylic acid to produce N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15-12-16-8-4-5-9-17(16)22(15)13-18(23)21(2)19(14-20)10-6-3-7-11-19/h15-17H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFUSFAXXTWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methyl-octahydro-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


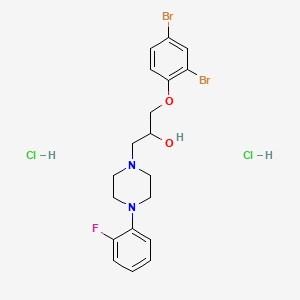
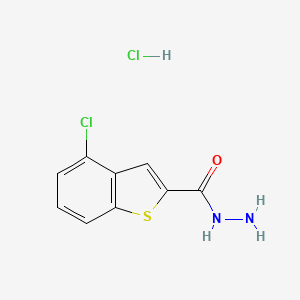
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
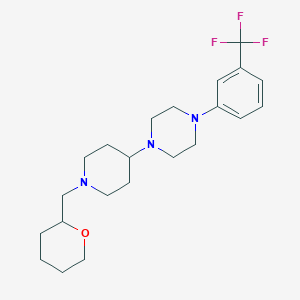
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
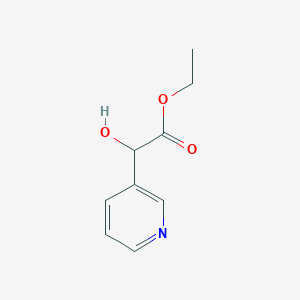
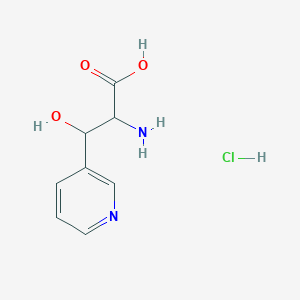
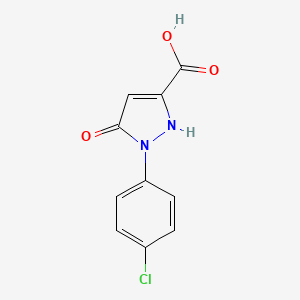
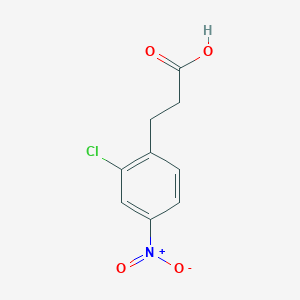
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
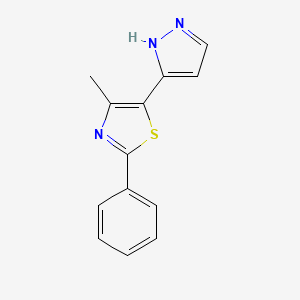
![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)